Telapristone acetate is a steroid ester. Telapristone acetate, an orally-available, selective progesterone receptor modulator, is in development to alleviate symptoms associated with both uterine fibroids and endometriosis. Telapristone Acetate is the acetate form of the 21-substituted-19-nor-progestin telapristone, an orally available selective progesterone receptor modulator (SPRM), with potential anti-progesterone and antineoplastic activities. Upon oral administration, CDB-4124 competitively binds to the progesterone receptor (PR) in progesterone-responsive tissue and inhibits PR-mediated gene expression. This interferes with progesterone activity in the reproductive system. As a result, this agent may suppress ovulation and inhibit proliferation of endometrial tissue. Also, this agent may prevent cell growth and induce apoptosis in estrogen receptor (ER) and PR-positive breast cancer cells through a reduction in progesterone levels, ER downregulation and a suppression of the expression of cyclin-dependent kinases (CDK) 2 and 4, ultimately leading to G1/S cell cycle arrest. Unlike some other SPRMs, this agent does not exert any estrogenic, androgenic, anti-estrogenic, and anti-androgenic activities.
Related Compounds
Mifepristone (RU 486)
Compound Description: Mifepristone is a synthetic steroid compound that acts as a progesterone receptor antagonist [, ]. It is commonly used for medication abortion and emergency contraception.
Medroxyprogesterone Acetate (MPA)
Compound Description: Medroxyprogesterone acetate is a synthetic progestin that activates the progesterone receptor []. It is used for hormonal contraception, hormone replacement therapy, and the treatment of certain cancers.
Relevance: Studies have shown that telapristone acetate can suppress the tumorigenic effects of MPA in rat models of mammary carcinogenesis []. This suggests that telapristone acetate's anti-proliferative effects may be particularly relevant in the context of progesterone-driven cancers.
Progesterone (P4)
Compound Description: Progesterone is a naturally occurring steroid hormone that plays a crucial role in the female reproductive system, including pregnancy and the menstrual cycle. It binds to and activates the progesterone receptor [, ].
Relevance: Telapristone acetate's antiproliferative effects in breast cancer models have been shown to be particularly effective in counteracting the growth-promoting effects of progesterone [, ]. This suggests that telapristone acetate may be a promising therapeutic agent for breast cancers driven by progesterone signaling.
Letrozole
Compound Description: Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women []. It works by inhibiting the enzyme aromatase, which converts androgens to estrogens, thereby reducing estrogen levels in the body.
Relevance: Research has shown that telapristone acetate exhibits antiproliferative effects in letrozole-resistant breast cancer cells []. This finding suggests that telapristone acetate could potentially be used as an alternative treatment strategy for patients who have developed resistance to aromatase inhibitors like letrozole.
Anastrozole
Compound Description: Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer []. Like letrozole, it reduces estrogen levels in the body by blocking the aromatase enzyme.
Relevance: Telapristone acetate was found to have synergistic antiproliferative effects when used in combination with other aromatase inhibitors, including anastrozole, in aromatase-overexpressing breast cancer cells []. This suggests that combining telapristone acetate with aromatase inhibitors could be a more effective treatment strategy than using either agent alone.
Exemestane
Compound Description: Exemestane is a steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer []. It irreversibly binds to and inactivates the aromatase enzyme, leading to decreased estrogen production.
Relevance: Similar to anastrozole, telapristone acetate demonstrated enhanced growth inhibition when combined with exemestane in aromatase-overexpressing breast cancer cells []. This further supports the potential benefit of using telapristone acetate in combination with aromatase inhibitors for treating certain types of breast cancer.
Ulipristal acetate
Compound Description: Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that has been approved for use as emergency contraception and for the treatment of uterine fibroids [, ].
Relevance: Ulipristal acetate shares a similar mechanism of action with telapristone acetate, as both compounds bind to the progesterone receptor and modulate its activity [, ]. Comparing the efficacy and safety profiles of these two SPRMs in various clinical settings, including breast cancer treatment and uterine fibroids, could provide valuable insights into their therapeutic potential.
Asoprisnil (J867)
Compound Description: Asoprisnil is another selective progesterone receptor modulator (SPRM) that has been investigated for its potential in treating uterine fibroids and endometriosis [, , ].
Relevance: Like telapristone acetate, asoprisnil belongs to the SPRM class of compounds and exerts its effects by binding to the progesterone receptor [, , ]. Investigating the structural and functional similarities and differences between asoprisnil and telapristone acetate could provide a deeper understanding of their unique pharmacological profiles and guide the development of more targeted therapies.
Onapristone (ZK 98 299)
Compound Description: Onapristone is a selective progesterone receptor modulator (SPRM) that has been studied for its potential use in contraception and the treatment of gynecological disorders [, ].
Relevance: Onapristone, similar to telapristone acetate, acts as an SPRM by interacting with the progesterone receptor [, ]. Exploring the structure-activity relationships and pharmacological profiles of onapristone and telapristone acetate could potentially lead to the identification of novel SPRMs with improved efficacy and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sodium oxamate is a derivative of pyruvate that inhibits the conversion of pyruvate to lactate via lactate dehydrogenase, thus disrupting glycolysis. Because cancer cells produce a large amount of energy via aerobic glycolysis, sodium oxamate has been studied as an inhibitor of carbohydrate metabolism in various tumors. Sodium Oxamate is an LDH inhibitor. It inhibits L(+)-lactate dehydrogenase and derails the entire gluconeogenic pathway.
Sodium phenylacetyl glutamine is a product formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that is naturally occurring in human urine.
Sodium salicylate is an organic molecular entity. Sodium Salicylate is the sodium salt of salicylic acid. As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain. This agent may also activate mitogen-activated protein kinase (p38MAPK), thereby inducing apoptosis in cancer cells. (NCI04) A non-steroidal anti-inflammatory agent that is less effective than equal doses of ASPIRIN in relieving pain and reducing fever. However, individuals who are hypersensitive to ASPIRIN may tolerate sodium salicylate. In general, this salicylate produces the same adverse reactions as ASPIRIN, but there is less occult gastrointestinal bleeding. (From AMA Drug Evaluations Annual, 1992, p120) See also: Salicylic Acid (has active moiety); Methenamine; Sodium Salicylate (component of) ... View More ...
Sodium phenylbutyrate is the organic sodium salt of 4-phenylbutyric acid. A prodrug for phenylacetate, it is used to treat urea cycle disorders. It has a role as a prodrug, an EC 3.5.1.98 (histone deacetylase) inhibitor, a neuroprotective agent, an orphan drug and a geroprotector. It contains a 4-phenylbutyrate. Sodium Phenylbutyrate is the sodium salt of phenylbutyrate, a derivative of the short-chain fatty acid butyrate, with potential antineoplastic activity. Phenylbutyrate reversibly inhibits class I and II histone deacetylases (HDACs), which may result in a global increase in gene expression, decreased cellular proliferation, increased cell differentiation, and the induction of apoptosis in susceptible tumor cell populations. See also: Phenylbutyric acid (has active moiety); Sodium phenylbutyrate; taurursodiol (component of).